ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate involves complex organic synthesis routes. For instance, a practical synthesis approach for related piperidine carboxylate compounds was demonstrated through efficient formation of cis-fused oxazolidinopiperidine structures, highlighting the versatility of piperidine derivatives in medicinal chemistry (Kim et al., 2001).
Molecular Structure Analysis
Structural analysis and characterization techniques, including X-ray diffraction, NMR, and mass spectrometry, play a crucial role in determining the molecular geometry and conformation of complex organic compounds. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was characterized using these techniques, elucidating its crystal structure and confirming its molecular configuration (Kariyappa et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For instance, reactions involving oxazolidines and thiazolidines from α-amino acid ethyl esters show the reactivity of these compounds towards forming more complex heterocyclic systems, which could be fundamental in synthesizing ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate (Badr et al., 1981).
Scientific Research Applications
Synthesis and Analytical Techniques
- Impurity Profile Analysis : Ethyl-2-(4-[(5R)-3-[4-(methoxycarbonyl)aminoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a glycoprotein IIb/IIIa antagonist, showcases the development of a reversed-phase HPLC gradient separation for analyzing byproducts in the drug substance. This method utilized a volatile acetate buffer system for on-line LC-MS coupling, aiding in characterizing unknown byproducts during synthesis and scale-up processes (Thomasberger, Engel, & Feige, 1999).
- Practical Synthesis : A practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, highlights the efficient formation of cis-fused oxazolidinopiperidine, underlining its importance in developing potent gastrointestinal stimulants (Kim et al., 2001).
Biological Applications and Potential Drug Development
- Anticancer Activity : The synthesis and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives demonstrated potential anticancer activities against a panel of 60 cell lines derived from nine cancer types. This research opens avenues for further exploration of these compounds in cancer therapy (Bekircan et al., 2008).
- Antimicrobial Activity : The synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its characterization, including X-ray diffraction studies, contributed to understanding its potential antimicrobial activity. This underscores the importance of synthesizing and studying novel compounds for their biological activities (Kariyappa et al., 2016).
Molecular Studies and Mechanism Elucidation
- Molecular Docking Studies : Benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors underwent detailed tautomeric properties, conformations, and mechanism studies to understand their anti-cancer properties. Such research is crucial for the design of targeted cancer therapies (Karayel, 2021).
properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]-1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-3-28-19(25)21(14-16-4-6-17(27-2)7-5-16)8-10-22(11-9-21)18(24)15-23-12-13-29-20(23)26/h4-7H,3,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCFNQFEMDIER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CN2CCOC2=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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